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Compound of Interest

Methyl 5-bromo-2-
Compound Name:
hydroxynicotinate

Cat. No. B038631

Executive Summary

Methyl 5-bromo-2-hydroxynicotinate is a highly versatile heterocyclic building block pivotal in
modern medicinal chemistry and drug discovery. Its strategic arrangement of functional groups
—a pyridine core common in pharmaceuticals, a reactive bromine atom at the C-5 position, a
nucleophilic 2-hydroxy group (existing in tautomeric equilibrium with its pyridone form), and a
modifiable methyl ester—offers a trifecta of synthetic handles for constructing diverse
molecular architectures. This guide provides an in-depth exploration of its reactivity, detailed
protocols for key transformations, and strategic insights into its application for synthesizing
novel bioactive molecules. The protocols herein are designed for researchers, chemists, and
drug development professionals, emphasizing not only the procedural steps but also the
underlying chemical principles and rationale for experimental design.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and safety requirements is the foundation

of any successful synthetic campaign.

Table 1: Properties of Methyl 5-bromo-2-hydroxynicotinate
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Property Value Reference
CAS Number 120034-05-1 [11[2]
Molecular Formula C7HeBrNOs [1]
Molecular Weight 232.03 g/mol [3]

Off-white to light brown
Appearance ] N/A
crystalline powder

Melting Point 181-183 °C [1]
N ) 346.4 °C at 760 mmHg
Boiling Point ) [1]
(Predicted)

Keep Cold, Store in a dry, well-
Storage ] [1114]
ventilated place

Safety and Handling Protocol

Methyl 5-bromo-2-hydroxynicotinate is classified as harmful and an irritant. Adherence to
strict safety protocols is mandatory.

Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.
It causes serious eye and skin irritation and may cause respiratory irritation.[5]

o Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(e.g., nitrile), and safety goggles with side shields.[5] All manipulations should be performed
within a certified chemical fume hood to avoid inhalation of dust or fumes.

« Handling: Avoid generating dust. Use only in a well-ventilated area.[4] Wash hands
thoroughly after handling and before eating, drinking, or smoking.[6]

e First Aid Measures:

o Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated
clothing.[4]
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o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.[4]

o Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]

o Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison
control center immediately.[7]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[6]

Core Reactivity and Synthetic Strategy

The synthetic utility of Methyl 5-bromo-2-hydroxynicotinate stems from its distinct reactive
sites, which can be addressed selectively. The bromine atom is the primary electrophilic center
for palladium-catalyzed cross-coupling reactions. The 2-hydroxy/pyridone tautomerism
influences the ring's electronics and provides a site for O-alkylation, while the ester can be
hydrolyzed or converted to an amide.

Diagram 1: Key reactive sites on Methyl 5-bromo-2-hydroxynicotinate.

Key Synthetic Transformations: Detailed Protocols

The following protocols are foundational for elaborating the core scaffold. They are based on
established methodologies for similar substrates and should be optimized for specific reaction
partners.[8][9]

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone for creating C(sp?)-C(sp?) bonds, enabling the introduction of
diverse aryl or heteroaryl moieties.

e Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an
organoboron species (boronic acid or ester) in the presence of a base. The catalytic cycle
involves oxidative addition, transmetalation, and reductive elimination.[8]
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Diagram 2: General workflow for a Suzuki-Miyaura coupling reaction.

o Materials:
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Reagent M.W. Stoichiometry Example Amount

Methyl 5-bromo-2-

o 232.03 1.0 equiv 232 mg (1.0 mmol)
hydroxynicotinate
Arylboronic Acid Variable 1.2-1.5 equiv 1.2-1.5 mmol
Pd(PPhs)a 1155.56 3-5 mol% 35-58 mg
K2COs or Cs2CO0s 138.21 2-3 equiv 276-415 mg
Solvent
5mL

(Dioxane/H20, 4:1)

o Step-by-Step Protocol:

o To a flame-dried Schlenk flask, add Methyl 5-bromo-2-hydroxynicotinate (1.0 equiv),
the arylboronic acid (1.2 equiv), and the base (e.g., K2COs, 2.0 equiv).[10]

o Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

o Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPhs)s4, 3
mol%).[11]

o Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Hz20) via syringe.
o Heat the reaction mixture to 90 °C with vigorous stirring.

o Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion (typically 4-12 hours), cool the mixture to room temperature.
o Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

o Dry the organic layer over anhydrous Naz2SOa4, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel.
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» Rationale & Troubleshooting:

o Catalyst Choice: Pd(PPhs)a4 is a reliable choice for many standard couplings. For more
challenging or sterically hindered substrates, consider using a more active catalyst
system, such as Pdz(dba)s with a specialized ligand like SPhos or XPhos.[8]

o Base Selection: Carbonates are standard; cesium carbonate (Cs2COs) is more soluble
and often provides better results for less reactive substrates.

o Troubleshooting: Low yield may be due to catalyst deactivation (ensure degassing is
thorough) or poor solubility. If starting material remains, consider increasing the
temperature or switching to a higher-boiling solvent like DMF. Formation of a homocoupled
boronic acid byproduct suggests the presence of oxygen.

Protocol: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, a critical step in synthesizing many bioactive

amines.

e Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand and a
strong, non-nucleophilic base, facilitates the coupling of an aryl halide with a primary or

secondary amine.

o Materials:
Reagent Stoichiometry
Methyl 5-bromo-2-hydroxynicotinate 1.0 equiv
Amine (e.g., Morpholine) 1.2 equiv
Pdz(dba)s 2 mol%
XPhos or BINAP 4-5 mol%
Sodium tert-butoxide (NaOtBu) 1.4 equiv

Anhydrous Toluene
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o Step-by-Step Protocol:

o In a glovebox or under a strict inert atmosphere, add Methyl 5-bromo-2-
hydroxynicotinate (1.0 equiv), the palladium catalyst (e.g., Pdz(dba)s, 2 mol%), the
phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 equiv) to a dry sealed
tube.[9]

o Add anhydrous toluene, followed by the amine (1.2 equiv).
o Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.
o Monitor the reaction by TLC or LC-MS.
o After completion (typically 6-24 hours), cool the reaction to room temperature.
o Carefully quench the reaction by adding saturated aqueous NHa4Cl.
o Dilute with ethyl acetate and wash with water and brine.
o Dry the organic layer, concentrate, and purify by column chromatography.
o Rationale & Troubleshooting:

o Ligand is Key: The choice of phosphine ligand is critical for successful Buchwald-Hartwig
amination. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often required to
promote the reductive elimination step.

o Base Sensitivity: The reaction requires a strong, non-nucleophilic base. NaOtBu is
common, but LHMDS or KsPOa can also be effective. The base is sensitive to moisture, so
anhydrous conditions are paramount.

o Troubleshooting: Failure of the reaction is often due to oxygen or moisture poisoning the
catalyst or reacting with the base. Ensure all reagents and solvents are scrupulously dry. If
hydrodebromination (replacement of Br with H) is observed, it may indicate a problem with
the catalytic cycle; screening different ligands is the best approach.

Multi-Step Synthesis: A Conceptual Pathway
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To illustrate the power of this building block, consider a hypothetical pathway to a kinase
inhibitor-like scaffold. This involves sequential application of the core reactions.
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Diagram 3: Conceptual multi-step synthesis of a bioactive scaffold.

This pathway demonstrates how C-C, C-O, and C-N bonds can be systematically formed
around the pyridine core, starting from a single, versatile reagent. The initial Suzuki coupling
installs a key recognition element for a hypothetical protein target. Subsequent hydrolysis of
the ester unmasks a carboxylic acid, which is then coupled with an amine to introduce another
point of diversity and potential hydrogen bonding interactions, common features in kinase
inhibitors.

Conclusion

Methyl 5-bromo-2-hydroxynicotinate is a powerful and economically viable starting material
for the synthesis of complex, biologically relevant molecules. Its well-defined reactive sites
allow for selective and high-yielding transformations through robust and scalable protocols like
the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By mastering these core
reactions, researchers can rapidly access a vast chemical space, accelerating the discovery
and development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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